1-Fluoropentane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis Intermediate

One primary application of 1-fluoropentane in scientific research is as an intermediate in organic synthesis []. Its linear structure and the presence of a single fluorine atom create a reactive site while maintaining overall stability. This allows for controlled manipulation during the synthesis of complex organic molecules. Researchers utilize 1-fluoropentane in the production of various pharmaceuticals, specialty chemicals, and advanced materials.

Solvent for Specific Applications

1-Fluoropentane's properties make it a valuable solvent for specific scientific research applications. Being insoluble in water but miscible with many organic solvents like ethanol, benzene, and chloroform [], it offers distinct advantages. Researchers can leverage 1-fluoropentane for reactions requiring non-aqueous environments or for isolating non-polar compounds from water-based mixtures. Additionally, its low boiling point (69.5°C) allows for easy evaporation during purification processes [].

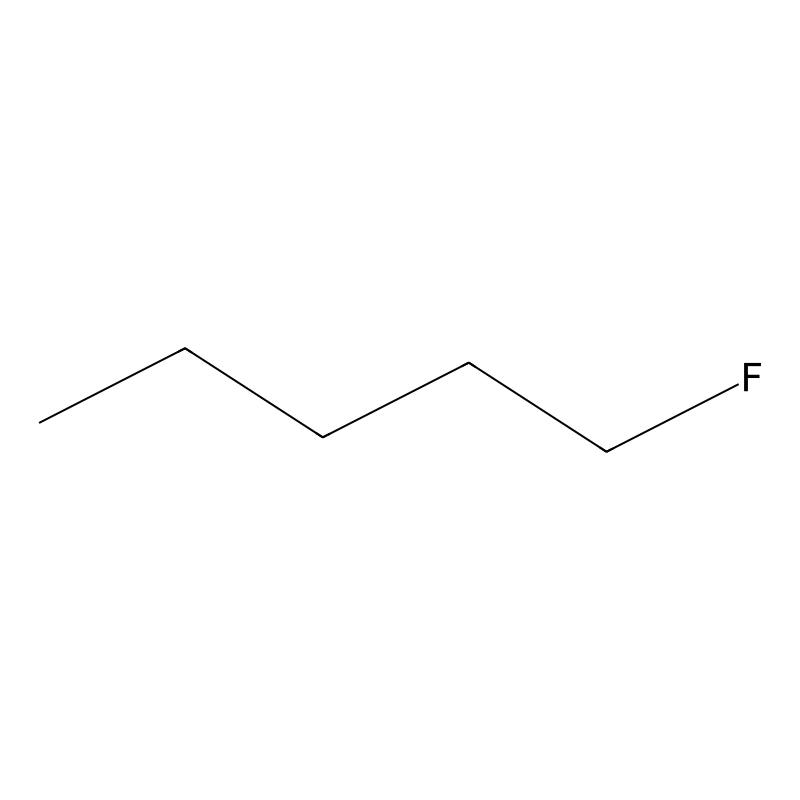

1-Fluoropentane is a fluorinated alkane with the molecular formula C5H11F. It consists of five carbon atoms, eleven hydrogen atoms, and one fluorine atom, giving it a molecular weight of approximately 90.14 g/mol. The compound is characterized by its straight-chain structure, where the fluorine atom is attached to the first carbon of the pentane chain. Its IUPAC name is 1-fluoropentane, and it can be represented using various structural formulas, including SMILES (CCCCCF) and InChI (InChI=1S/C5H11F/c1-2-3-4-5-6/h2-5H2,1H3) .

- Flammability: 1-Fluoropentane is a flammable liquid with a low flash point (around -12 °C) []. It can readily ignite and pose a fire hazard.

- Toxicity: Limited data is available on the specific toxicity of 1-fluoropentane. However, it is advisable to handle it with care as it may be irritating to the skin, eyes, and respiratory system upon contact or inhalation.

- Reactivity: 1-Fluoropentane can react violently with strong oxidizing agents [].

- Nucleophilic Substitution Reactions: The fluorine atom can be replaced by nucleophiles in reactions such as hydrolysis or with alcohols to form ethers.

- Elimination Reactions: Under strong conditions, it can lose hydrogen fluoride to form alkenes.

- Radical Reactions: It can participate in radical substitution reactions, especially under UV light, leading to the formation of other halogenated compounds.

The reactivity of 1-fluoropentane is influenced by the presence of the electronegative fluorine atom, which stabilizes the carbon chain and affects its interaction with nucleophiles .

1-Fluoropentane can be synthesized through various methods:

- Halogenation of Pentane: Direct fluorination of pentane using fluorine gas in the presence of ultraviolet light can yield 1-fluoropentane along with other fluorinated products.

- Nucleophilic Substitution: Reacting a suitable alkyl halide with a fluoride source (e.g., potassium fluoride) can selectively introduce the fluorine atom at the desired position.

- Electrophilic Fluorination: Utilizing electrophilic fluorination methods involving reagents like N-fluorobenzenesulfonimide may also provide a pathway for synthesis .

1-Fluoropentane finds applications in several fields:

- Solvent: Due to its properties as a non-polar solvent, it is used in organic synthesis and extraction processes.

- Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Refrigerants: Its derivatives may be explored as potential refrigerants due to their low environmental impact compared to traditional halogenated compounds.

Several compounds share structural similarities with 1-fluoropentane. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Chloropentane | C5H11Cl | Contains chlorine instead of fluorine |

| 2-Fluoropentane | C5H11F | Fluorine at the second carbon |

| Pentane | C5H12 | No halogen substituent |

| 1-Bromopentane | C5H11Br | Contains bromine; typically more reactive |

| 1-Iodopentane | C5H11I | Contains iodine; larger atomic size affects reactivity |

Uniqueness

1-Fluoropentane is unique due to its specific positioning of the fluorine atom at the terminal carbon, which influences its physical properties such as boiling point and solubility compared to other halogenated pentanes. Its relatively low molecular weight and high flammability also distinguish it from heavier halogenated compounds like 1-bromopentane or 1-iodopentane .

Molecular Formula and Structural Configuration

The molecular formula of 1-fluoropentane is C₅H₁₁F, representing a pentane molecule where one terminal hydrogen atom has been replaced by a fluorine atom [1] [4] [5]. The compound consists of five carbon atoms arranged in a linear chain configuration, eleven hydrogen atoms, and one fluorine atom, yielding a total molecular weight of 90.1392 grams per mole [4] [5]. The structural configuration follows a straight-chain arrangement where the fluorine atom occupies the terminal position, specifically attached to the first carbon atom in the pentane backbone [1] [10].

The three-dimensional molecular geometry exhibits tetrahedral arrangements around each carbon center, with the carbon-fluorine bond displaying significant polarity due to fluorine's high electronegativity [24] [26]. The carbon-fluorine bond length measures approximately 1.39 Angstroms in the ground state, representing one of the strongest single bonds in organic chemistry with a bond dissociation energy exceeding 480 kilojoules per mole [24] [26]. This structural arrangement places 1-fluoropentane in the category of primary fluoroalkanes, where the fluorine substitution occurs at a primary carbon position [19] [22].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₁F | [1] [4] [5] |

| Molecular Weight | 90.1392 g/mol | [4] [5] |

| Total Atoms | 17 (5 C, 11 H, 1 F) | [10] |

| Bond Configuration | Linear chain, terminal F | [1] [10] |

| Classification | Primary fluoroalkane | [19] [22] |

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name for this compound is 1-fluoropentane [1] [3] [28]. The nomenclature follows standard alkyl halide naming protocols where the base name derives from the parent hydrocarbon pentane, with the halogen substituent indicated by the prefix "fluoro" and its position designated by the numerical locant "1" [28]. This naming system clearly identifies both the carbon chain length and the specific position of fluorine substitution [28].

The systematic classification places 1-fluoropentane within the broader category of organofluorine compounds, specifically as a monofluorinated alkane [1] [24]. Within the fluoroalkane subfamily, it represents a primary fluoroalkane due to the fluorine attachment to a primary carbon atom [19] [22]. The compound belongs to the aliphatic saturated halogenated hydrocarbon class, distinguishing it from aromatic fluorinated compounds and unsaturated fluoroalkenes [19].

The International Union of Pure and Applied Chemistry system also recognizes alternative systematic approaches for naming this compound, including the functional class nomenclature where it could be designated as pentyl fluoride [1] [3]. However, the substitutive nomenclature system using 1-fluoropentane remains the preferred and most widely accepted designation in scientific literature [28]. This nomenclature system facilitates clear communication regarding the compound's structure and ensures consistency across international chemical databases and research publications [1] [3].

1-Fluoropentane exists as a clear, colorless liquid at room temperature and standard atmospheric pressure [1] [2] [3]. The compound exhibits typical characteristics of a low molecular weight fluoroalkane, maintaining liquid phase stability across a broad temperature range under normal atmospheric conditions. The physical state remains consistent with other primary fluoroalkanes of similar carbon chain length, demonstrating the influence of the carbon-fluorine bond on molecular stability [4].

The appearance characteristics of 1-fluoropentane reflect its pure organic nature, with no observable coloration or turbidity when maintained under appropriate storage conditions [1] [2]. The compound displays optical clarity consistent with its refractive index properties, making it suitable for applications requiring transparent liquid media [3].

Thermodynamic Properties

Melting and Boiling Points

1-Fluoropentane exhibits well-defined phase transition temperatures that characterize its thermodynamic behavior. The melting point occurs at -120°C (153 K) [1] [2] [5] [6] [7], representing the solid-liquid phase transition under standard atmospheric pressure. This significantly low melting point reflects the molecular structure influence, where the carbon-fluorine bond contributes to the overall molecular energy states while maintaining the flexibility of the pentane backbone.

The boiling point of 1-fluoropentane is established at 62.8°C (336 K) under standard atmospheric pressure [6] [8] [9]. Literature values consistently report the boiling point range as 62-63°C [1] [10] [2] [7] [4], demonstrating excellent reproducibility across multiple experimental determinations. The relatively low boiling point compared to the parent pentane (36°C) illustrates the electronic effects of fluorine substitution on intermolecular forces.

| Temperature Transition | Value (°C) | Value (K) | Reference |

|---|---|---|---|

| Melting Point | -120 | 153 | [1] [2] [5] [6] [7] |

| Boiling Point | 62.8 | 336 | [6] [8] [9] |

| Temperature Range (liquid) | 182.8 | 183 | Calculated |

Phase Transition Behavior

The phase transition behavior of 1-fluoropentane follows typical patterns observed in linear fluoroalkanes, with normal liquid-vapor equilibrium characteristics [8] [9]. The compound demonstrates standard thermodynamic behavior during phase changes, with no unusual transition phenomena reported in the literature. The vapor-liquid equilibrium maintains stability across the operational temperature range, supporting its use in various chemical applications.

The enthalpy changes associated with phase transitions reflect the molecular interactions present in 1-fluoropentane. The compound exhibits normal thermal expansion and contraction during temperature variations, consistent with its molecular structure and intermolecular force characteristics [11].

Enthalpy of Formation

The enthalpy of vaporization for 1-fluoropentane has been experimentally determined as 33.7 kJ/mol at 260 K [8] [9]. This value represents the energy required to convert the liquid phase to vapor phase at the specified temperature, providing insight into the strength of intermolecular interactions within the liquid state. The enthalpy of vaporization demonstrates the influence of the carbon-fluorine bond on molecular cohesion forces.

Theoretical calculations using the Joback method estimate additional thermodynamic parameters including the enthalpy of formation in the gas phase (-342.64 kJ/mol) and the fusion enthalpy (11.79 kJ/mol) [11]. These calculated values provide comprehensive thermodynamic characterization for process design and theoretical modeling applications.

| Thermodynamic Parameter | Value | Units | Temperature | Reference |

|---|---|---|---|---|

| Enthalpy of Vaporization | 33.7 | kJ/mol | 260 K | [8] [9] |

| Enthalpy of Formation (gas) | -342.64 | kJ/mol | Standard | [11] |

| Enthalpy of Fusion | 11.79 | kJ/mol | Calculated | [11] |

Transport Properties

Density and Specific Gravity

The density of 1-fluoropentane has been consistently measured at 0.789 g/mL at 25°C [1] [10] [2] [5] [6] [4]. Alternative measurements report density values of 0.791 g/mL [5] [12], demonstrating excellent agreement within experimental uncertainty. The density measurement at 20°C yields 0.7904 g/cm³ [6], confirming the temperature dependence of this transport property.

The molar volume calculated from density measurements yields 114.0 mL/mol [5] [12], providing the volumetric space occupied by one mole of 1-fluoropentane under standard conditions. This molar volume reflects the molecular size and packing efficiency of the compound in the liquid phase.

| Density Parameter | Value | Units | Temperature | Reference |

|---|---|---|---|---|

| Density | 0.789 | g/mL | 25°C | [1] [10] [2] [5] [6] [4] |

| Density | 0.791 | g/mL | 25°C | [5] [12] |

| Density | 0.7904 | g/cm³ | 20°C | [6] |

| Molar Volume | 114.0 | mL/mol | Standard | [5] [12] |

Viscosity Characteristics

Specific viscosity data for 1-fluoropentane is not extensively documented in the available literature [13]. However, the compound is expected to exhibit viscosity characteristics typical of linear fluoroalkanes with similar molecular weight and structure. The presence of the carbon-fluorine bond may influence viscosity through electronic effects on molecular interactions, though the overall impact remains within the range expected for five-carbon fluorinated compounds.

The viscosity behavior of 1-fluoropentane can be estimated based on similar fluoroalkane compounds, suggesting low viscosity values consistent with its molecular structure and intermolecular force characteristics. Temperature dependence of viscosity follows typical Arrhenius behavior for organic liquids of comparable molecular weight.

Diffusion Coefficients

Direct experimental measurements of diffusion coefficients for 1-fluoropentane are not readily available in the literature [14]. However, diffusion behavior can be predicted based on molecular structure and transport property correlations for similar fluoroalkane compounds. The molecular size and shape suggest diffusion coefficients comparable to other five-carbon alkanes with similar molecular weight.

Self-diffusion coefficients for 1-fluoropentane can be estimated using established correlations for chain-like molecules, considering the influence of the fluorine substituent on molecular mobility [14]. The linear structure and moderate molecular weight suggest normal diffusion behavior in liquid and vapor phases.

Optical Properties

Refractive Index

The refractive index of 1-fluoropentane has been measured across multiple studies with consistent results. The most frequently reported value is 1.357 at 20°C for the sodium D-line [5] [12], with literature ranges spanning 1.354 to 1.361 [1] [10] [2] [15] [16]. The specific measurement conditions typically employ the sodium D-line (589 nm) at 20°C as the standard reference [15] [17].

The refractive index reflects the optical density and polarizability of 1-fluoropentane, influenced by the electronic structure modifications introduced by the fluorine substituent. The molecular refractive power has been calculated as 24.98 mL/mol [5] [12], providing quantitative insight into the optical response characteristics of the compound.

| Refractive Index Data | Value | Wavelength | Temperature | Reference |

|---|---|---|---|---|

| Refractive Index | 1.357 | 589 nm | 20°C | [5] [12] |

| Refractive Index | 1.354 | 589 nm | 20°C | [16] |

| Refractive Index Range | 1.359-1.361 | 589 nm | 20°C | [1] [10] [2] |

| Molecular Refractive Power | 24.98 | mL/mol | Standard | [5] [12] |

Optical Rotation

1-Fluoropentane does not exhibit optical rotation due to its achiral molecular structure [18]. The compound lacks stereogenic centers, preventing the manifestation of optical activity that would result in rotation of plane-polarized light. The linear carbon chain with terminal fluorine substitution maintains molecular symmetry that precludes chiral behavior.

The absence of optical rotation confirms the structural assignment of 1-fluoropentane as a primary fluoroalkane without stereochemical complexity. This optical behavior distinguishes it from chiral fluoroalkanes that may exhibit specific rotation values depending on their stereochemical configuration [19] [20].

Electrical Properties

Dielectric Constant

The dielectric constant of 1-fluoropentane has been measured as 4.24 under standard conditions [2] [5] [12]. This value reflects the compound's moderate polarity introduced by the carbon-fluorine bond, which creates a permanent dipole moment in the molecule. The dielectric constant indicates the material's ability to store electrical energy in an electric field relative to vacuum.

The measured dielectric constant places 1-fluoropentane in the category of moderately polar organic compounds, with electrical behavior intermediate between nonpolar hydrocarbons and highly polar substances. This electrical property influences the compound's behavior in electrical fields and its suitability for applications involving dielectric materials.

Conductivity Parameters

1-Fluoropentane exhibits low electrical conductivity typical of organic insulators [21]. The compound does not contain mobile charge carriers under normal conditions, resulting in electrical behavior characteristic of non-conductive organic liquids. The carbon-fluorine bond, while polar, does not contribute to ionic conductivity due to its covalent nature and high bond strength.

The electrical conductivity remains minimal across the normal operating temperature range, maintaining insulating properties that make 1-fluoropentane suitable for applications requiring non-conductive media. The compound's electrical behavior aligns with expectations for saturated fluoroalkanes of similar molecular structure.

Solubility and Partitioning Behavior

Solubility in Various Solvents

1-Fluoropentane demonstrates characteristic solubility patterns reflecting its molecular structure and polarity. The compound is insoluble in water due to its hydrophobic nature and inability to form hydrogen bonds with aqueous media [23] [24]. This insolubility results from the predominant hydrocarbon character of the molecule, with the fluorine substituent insufficient to impart significant water solubility.

The compound exhibits excellent miscibility with organic solvents including ethanol, benzene, and chloroform . This solubility behavior reflects the compatibility of 1-fluoropentane with organic phases, making it suitable for use as a solvent or reactant in non-aqueous chemical systems. The miscibility with various organic solvents demonstrates the compound's versatility in organic synthesis applications.

| Solvent System | Solubility | Behavior | Reference |

|---|---|---|---|

| Water | Insoluble | Hydrophobic separation | [23] [24] |

| Ethanol | Miscible | Complete dissolution | |

| Benzene | Miscible | Aromatic compatibility | |

| Chloroform | Miscible | Halogenated solvent compatibility | |

| Octanol | Miscible | Organic phase preference | [5] [12] |

Octanol-Water Partition Coefficient

The octanol-water partition coefficient (log P) for 1-fluoropentane has been determined as 2.33 [5] [12]. This value indicates moderate lipophilicity, with the compound showing preference for the octanol phase over the aqueous phase by a factor of approximately 214. The partition coefficient reflects the compound's hydrophobic character while indicating its ability to interact with both polar and nonpolar environments to some degree.

The measured log P value places 1-fluoropentane in the range of moderately hydrophobic compounds, suitable for applications requiring controlled partitioning between aqueous and organic phases. This partitioning behavior influences the compound's environmental fate, bioaccumulation potential, and pharmaceutical relevance in accordance with established structure-activity relationships [25] [26] [27].

XLogP3

Boiling Point

LogP

Melting Point

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Irritant